3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

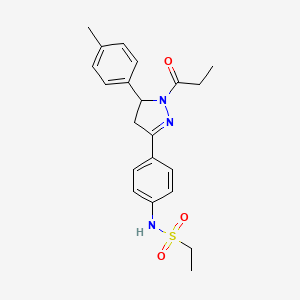

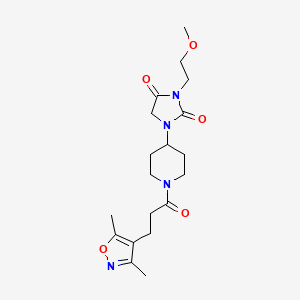

“3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” is a chemical compound with the molecular formula C12H17ClFN3O2 and a molecular weight of 289.74 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact structural details are not available in the current resources.Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific chemical reactions involving “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride” are not mentioned in the available resources.Applications De Recherche Scientifique

Drug Synthesis and Design

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common feature in many drugs, serving as a building block for creating complex molecules. In drug design, this compound can be used to develop inhibitors, such as the 11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) , which has applications in treating diseases related to cortisol abnormalities .

Pharmacological Research

In pharmacology, this compound’s derivatives are explored for their potential therapeutic effects. The piperidine ring is a structural component in more than twenty classes of pharmaceuticals, including alkaloids, which are studied for their biological activity and pharmacological applications .

Organic Synthesis

The compound plays a role in organic synthesis, particularly in reactions that form piperidine derivatives. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination. The development of cost-effective methods for synthesizing substituted piperidines is a significant area of research .

Medicinal Chemistry

In medicinal chemistry, the compound is used to create biologically active molecules. Its structural properties allow for the synthesis of compounds with specific pharmacokinetic and pharmacodynamic profiles, aiding in the discovery of new medications .

Chemical Biology

The compound’s applications extend to chemical biology, where it is used to study the interaction between chemical compounds and biological systems. This includes the investigation of drug-receptor interactions and the development of chemical probes for biological research .

Biochemistry

In biochemistry, the compound is utilized to understand biochemical pathways and processes. It can be used to synthesize markers and reagents that help in tracking and analyzing biochemical reactions, contributing to the understanding of disease mechanisms and the identification of potential drug targets .

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, suggests that it should be kept away from heat/sparks/open flames/hot surfaces and smoking should be avoided . In case of inhalation, skin or eye contact, or if swallowed, appropriate first aid measures should be taken .

Orientations Futures

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Propriétés

IUPAC Name |

3-fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O2.ClH/c13-10-2-1-3-11(12(10)16(17)18)15-8-9-4-6-14-7-5-9;/h1-3,9,14-15H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQOZNFQARNXDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-nitro-N-(piperidin-4-ylmethyl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2964998.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2965002.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)